molecular formula C15H11Cl3N4O B2920047 (Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1356810-66-6

(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No.: B2920047
CAS No.: 1356810-66-6
M. Wt: 369.63
InChI Key: SIOULFZOTQTWSA-UHFFFAOYSA-N
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Description

(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide is a synthetic pyrazole derivative intended for research and development purposes. Compounds featuring pyrazole and dichlorophenyl pharmacophores are often investigated in various scientific fields, including medicinal chemistry and agrochemical research . Its molecular structure suggests potential for enzyme inhibition or receptor modulation, making it a candidate for studying biological pathways. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all necessary approvals and safety protocols are in place before handling this compound.

Properties

IUPAC Name

(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N4O/c1-8-10(5-9(6-19)15(20)23)14(18)22(21-8)7-11-12(16)3-2-4-13(11)17/h2-5H,7H2,1H3,(H2,20,23)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOULFZOTQTWSA-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)N)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(/C#N)\C(=O)N)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications across various fields including anti-inflammatory, anti-cancer, and antimicrobial activities.

The molecular formula of this compound is C15H11Cl3N4O, with a molecular weight of 369.63 g/mol. Its structural features include:

  • A pyrazole ring substituted with a chloro group.
  • A dichlorophenylmethyl moiety.
  • A cyanopropenamide functional group.

Biological Activity Overview

Recent studies highlight the biological significance of pyrazole derivatives, indicating their role in modulating various biological pathways. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • Mechanism : These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : In a study comparing various pyrazole derivatives, this compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Mechanism : The inhibition of cell proliferation and induction of apoptosis in cancer cell lines have been observed.
  • Research Findings : In vitro studies showed that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains:

  • Mechanism : The presence of the dichlorophenylmethyl group enhances the compound's interaction with bacterial membranes.
  • Case Study : It exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Summary of Biological Activities

Activity TypeMechanismEfficacy/Findings
Anti-inflammatoryInhibition of TNF-α and IL-6Up to 85% inhibition at 10 µM
AnticancerInduction of apoptosisReduced viability in cancer cell lines
AntimicrobialDisruption of bacterial membranesSignificant activity against E. coli, S. aureus

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Pyrazole Substituents (Positions) Key Functional Groups Synthesis Reagents
Target Compound 1: (2,6-dichlorophenyl)methyl; 3: methyl; 5: Cl Z-configured cyano propenamide Not reported in evidence
7a (Molecules, 2012) 1: thiophene; 3: hydroxy; 5: amino Cyano, thiophene, methanone Malononitrile, triethylamine
11a (Molecules, 2012) 1: pyran; 3: hydroxy; 5: amino Cyano, pyran, dicarbonitrile Ethyl cyanoacetate, triethylamine

Functional Group Analysis and Implications

Chlorinated Substituents

The 2,6-dichlorophenylmethyl group in the target compound distinguishes it from agrochemical pyrazole derivatives like pyrazoxyfen (a herbicide with a benzoyl group) and cyanazine (a triazine herbicide with cyano and ethylamino groups). Chlorination likely increases hydrophobicity and resistance to oxidative degradation compared to non-halogenated analogs .

Cyano Group Reactivity

The cyano group in the propenamide side chain may participate in hydrogen bonding or serve as a metabolic liability, similar to its role in cyanazine . However, its conjugation with the propenamide moiety could reduce electrophilicity compared to standalone nitriles.

Comparison with Agrochemical Compounds

Table 2: Agrochemical Pyrazole/Triazine Derivatives

Compound (Use) Core Structure Key Substituents Application
Target Compound Pyrazole 2,6-dichlorophenylmethyl, cyano Not specified in evidence
Pyrazoxyfen (Herbicide) Pyrazole Benzoyl, methyl, methoxy Inhibits carotenoid synthesis
Cyanazine (Herbicide) Triazine Cyano, ethylamino, methylpropionitrile Photosystem II inhibitor

The target compound’s dichlorophenyl group contrasts with the benzoyl group in pyrazoxyfen, suggesting divergent molecular targets. Its pyrazole core may offer greater conformational rigidity compared to triazine-based cyanazine.

Methodological Considerations in Similarity Assessment

As highlighted in PubMed (2020), structural similarity assessments rely on shared pharmacophores or functional groups to predict biological activity . While the target compound shares a pyrazole scaffold with 7a and 11a, its chlorinated aryl and cyano propenamide groups introduce distinct physicochemical properties that could shift target selectivity or toxicity profiles. Computational methods (e.g., Tanimoto coefficients) would be necessary to quantify similarity and prioritize analogs for screening .

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